1H-1,3-benzodiazole-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3-Benzodiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₅FN₂O₂S and a molecular weight of 200.19 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1H-1,3-benzodiazole-2-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Analyse Chemischer Reaktionen
1H-1,3-Benzodiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 1H-1,3-benzodiazole-2-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,3-Benzodiazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-1,3-benzodiazole-2-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
1H-1,3-Benzodiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:
1H-1,3-Benzodiazole-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
1H-1,3-Benzodiazole-2-sulfonyl bromide: Another similar compound with a bromide group, used in different synthetic applications.
1H-1,3-Benzodiazole-2-sulfonyl methyl ester: This compound has a methyl ester group, making it less reactive compared to the fluoride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the sulfonyl fluoride group, making it particularly useful in biochemical and medicinal research.
Eigenschaften
CAS-Nummer |
2060052-54-0 |
---|---|
Molekularformel |
C7H5FN2O2S |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
1H-benzimidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) |
InChI-Schlüssel |
UHMGZCPRYPLLLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.